molecular formula C10H16N2O B12530185 3-Pyridinol, 2-[(1-ethylpropyl)amino]- CAS No. 849681-23-8

3-Pyridinol, 2-[(1-ethylpropyl)amino]-

Cat. No.: B12530185
CAS No.: 849681-23-8
M. Wt: 180.25 g/mol
InChI Key: SFZMIOVZUWIXAR-UHFFFAOYSA-N
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Description

3-Pyridinol, 2-[(1-ethylpropyl)amino]- is a chemical compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one carbon atom in the ring. This specific compound is characterized by the presence of a hydroxyl group at the third position and an amino group substituted with a 1-ethylpropyl group at the second position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinol, 2-[(1-ethylpropyl)amino]- typically involves the reaction of 3-pyridinol with an appropriate amine under controlled conditions. One common method is the nucleophilic substitution reaction where 3-pyridinol reacts with 1-ethylpropylamine in the presence of a catalyst or under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinol, 2-[(1-ethylpropyl)amino]- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Various halogenating agents and nucleophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridone derivatives, while reduction could produce different amine compounds.

Scientific Research Applications

3-Pyridinol, 2-[(1-ethylpropyl)amino]- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and as a ligand in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Pyridinol, 2-[(1-ethylpropyl)amino]- involves its interaction with specific molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-hydroxypyridine: Similar in structure but with an amino group at the second position and a hydroxyl group at the third position.

    3-Hydroxypyridine: Lacks the amino substitution, making it less reactive in certain contexts.

    2-Amino-3-pyridinol: Another similar compound with different substitution patterns.

Uniqueness

3-Pyridinol, 2-[(1-ethylpropyl)amino]- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research contexts where other similar compounds may not be as effective.

Properties

CAS No.

849681-23-8

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

2-(pentan-3-ylamino)pyridin-3-ol

InChI

InChI=1S/C10H16N2O/c1-3-8(4-2)12-10-9(13)6-5-7-11-10/h5-8,13H,3-4H2,1-2H3,(H,11,12)

InChI Key

SFZMIOVZUWIXAR-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC1=C(C=CC=N1)O

Origin of Product

United States

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